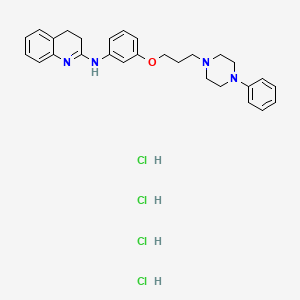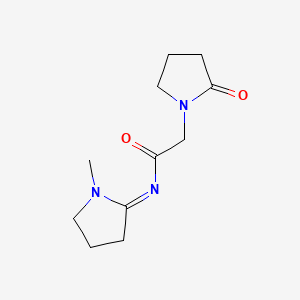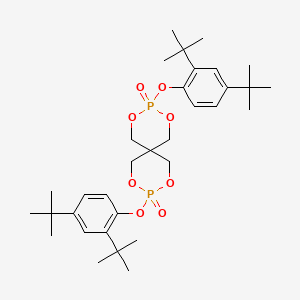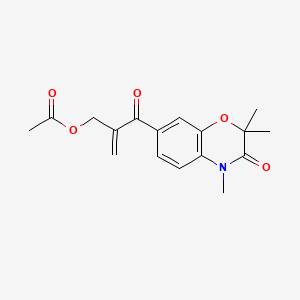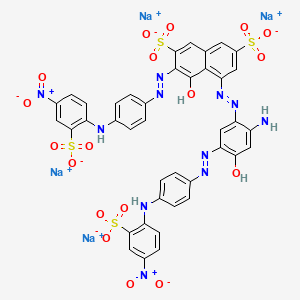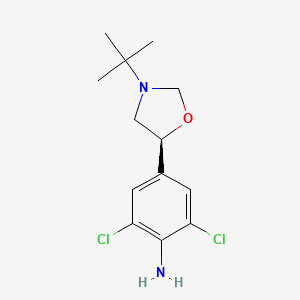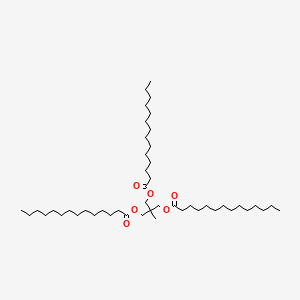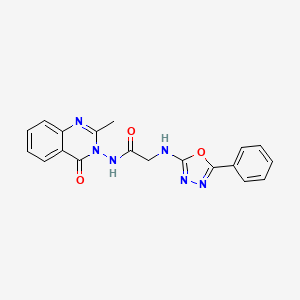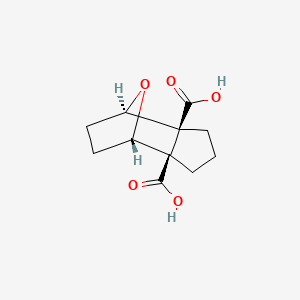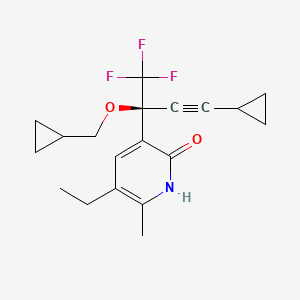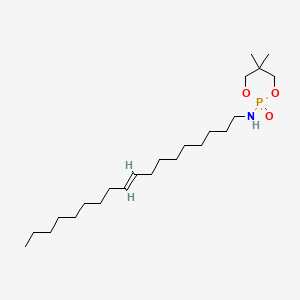
Neopentyl N-oleylphosphoroamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neopentyl N-oleylphosphoroamidate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a neopentyl group, an oleyl chain, and a phosphoroamidate moiety. The combination of these groups imparts distinct chemical and physical properties, making it a subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Neopentyl N-oleylphosphoroamidate typically involves the reaction of neopentyl alcohol with oleylamine and a phosphorylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common phosphorylating agents include phosphorus oxychloride (POCl3) and phosphoryl chloride (PCl3). The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as sodium hydroxide or potassium carbonate, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Neopentyl N-oleylphosphoroamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoroamidate group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Major Products Formed:
Oxidation: Phosphoric acid derivatives
Reduction: Amine derivatives
Substitution: Various substituted phosphoroamidates
Wissenschaftliche Forschungsanwendungen
Neopentyl N-oleylphosphoroamidate has found applications in several scientific research areas, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of Neopentyl N-oleylphosphoroamidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phosphoroamidate group is known to interact with phosphorylating enzymes, influencing cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Neopentyl N-oleylphosphoroamidate can be compared with other similar compounds, such as:
Neopentyl glycol: Known for its use in the production of polyesters and resins.
Oleylamine: Widely used as a surfactant and in the synthesis of nanoparticles.
Phosphoroamidates: A class of compounds with diverse applications in chemistry and biology.
Uniqueness: The unique combination of neopentyl, oleyl, and phosphoroamidate groups in this compound imparts distinct properties, such as enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in different fields and develop new applications for this versatile compound.
Eigenschaften
CAS-Nummer |
71426-91-0 |
|---|---|
Molekularformel |
C23H46NO3P |
Molekulargewicht |
415.6 g/mol |
IUPAC-Name |
5,5-dimethyl-N-[(E)-octadec-9-enyl]-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C23H46NO3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-28(25)26-21-23(2,3)22-27-28/h11-12H,4-10,13-22H2,1-3H3,(H,24,25)/b12-11+ |
InChI-Schlüssel |
GUNVBLROSRGRAL-VAWYXSNFSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCCNP1(=O)OCC(CO1)(C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCNP1(=O)OCC(CO1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


